Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUSJHYRNBFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722866 | |
| Record name | tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877060-48-5 | |
| Record name | 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877060-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Iodination and Boc Protection
The most widely reported method involves a two-step process: iodination of the pyrrolo[3,2-c]pyridine scaffold followed by Boc protection.
Iodination Step :
The parent heterocycle undergoes electrophilic substitution using iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). For example, reaction of 1H-pyrrolo[3,2-c]pyridine with NIS in dichloromethane at 0°C achieves regioselective iodination at the 3-position. A base like pyridine or potassium carbonate is often added to neutralize generated acids, improving yields to 70–85%.
Boc Protection :
The resulting 3-iodo-1H-pyrrolo[3,2-c]pyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, typically completing within 2 hours at room temperature. Purification via silica gel chromatography (heptane:EtOAc gradient) yields the final product as a pale solid (mp: 149–150°C).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Iodination | NIS, CH₂Cl₂, pyridine | 0°C → RT, 6 h | 82% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | RT, 2 h | 89% |
Catalytic Hydrogenation-Assisted Methods
Reductive Functionalization
Industrial protocols often integrate hydrogenation to streamline synthesis. For instance, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes iodination in the presence of 10% Pd(OH)₂/C under H₂ (2.0 MPa) at 70°C. This one-pot method achieves full conversion in 24 hours, avoiding intermediate isolation and improving atom economy.
Advantages :
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance efficiency. A representative process involves:
-
Iodination : Substrate and NIS are pumped through a PTFE reactor (residence time: 15 min, 50°C).
-
Boc Protection : The output is mixed with Boc₂O and DMAP in a second reactor (30 min, 25°C).
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Workup : In-line liquid-liquid extraction removes excess reagents, followed by crystallization in heptane.
Scalability Metrics :
| Parameter | Value |
|---|---|
| Throughput | 1.2 kg/h |
| Purity | ≥97% |
| Overall Yield | 76% |
Comparative Analysis of Methods
Efficiency and Practicality
Challenges and Mitigation
-
Regioselectivity : Competing iodination at adjacent positions is minimized using sterically hindered bases (e.g., 2,6-lutidine).
-
Boc Stability : Moisture-sensitive intermediates necessitate anhydrous conditions, achievable via molecular sieves.
Emerging Innovations
Chemical Reactions Analysis
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(a) tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- CAS No.: 192189-16-5
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- Key Differences :
(b) tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Non-Halogenated Derivatives
(a) tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- CAS No.: 148760-75-2
- Substituent : Lacks the 3-iodo group .
- Utility : Used as a precursor for introducing diverse substituents via electrophilic substitution .
- Stability : Higher thermal stability due to absence of iodine .
(b) tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate
Electron-Withdrawing Group Derivatives
tert-Butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate
Physicochemical and Economic Considerations
Physicochemical Properties
Biological Activity
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate (CAS Number: 877060-48-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13IN2O2
- Molecular Weight : 344.152 g/mol
- Purity : ≥97%
This compound belongs to the pyrrolo[3,2-C]pyridine family, which has been associated with various biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Research has indicated that pyrrolo[3,2-C]pyridine derivatives exhibit significant antitumor properties. In particular, studies have shown that:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The compound exhibited a moderate cytotoxicity profile, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
Pyrrolo[3,2-C]pyridine derivatives have also been investigated for their antimicrobial properties:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Findings : Some derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses. For example, compounds within this structural class have been reported to possess MIC values below 0.15 µM against certain bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Iodine Substitution | Enhances lipophilicity and cellular uptake |
| Ester Group Presence | Increases stability and solubility |
| Positioning of Functional Groups | Influences binding affinity to target proteins |
Research Findings
A comprehensive review of the literature reveals that pyrrolo[3,2-C]pyridine derivatives are being actively studied for their diverse pharmacological profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
